molecular formula C23H30O6 B8054707 PrednisoloneAcetate CAS No. 412909-14-9

PrednisoloneAcetate

カタログ番号: B8054707
CAS番号: 412909-14-9
分子量: 402.5 g/mol
InChIキー: LRJOMUJRLNCICJ-PBSBYMMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Prednisolone acetate can be synthesized through several steps starting from prednisone acetate. The process involves:

Another method involves using anecortave acetate as a raw material, followed by biological fermentation, esterification, bromination, and debromination reactions to prepare prednisolone acetate .

Industrial Production Methods: The industrial production of prednisolone acetate involves large-scale chemical synthesis, ensuring high yield and purity. The process is optimized to reduce costs and improve efficiency, making it suitable for mass production .

化学反応の分析

Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Prednisone
  • 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione
  • 20α-dihydro-prednisone
  • 6βhydroxy-prednisone
  • 6α-hydroxy-prednisone
  • 20β-dihydro-prednisone .

科学的研究の応用

Pharmacological Profile

Prednisolone acetate is primarily indicated for conditions involving inflammation and immune responses, including:

  • Allergic Disorders : Effective in managing allergic reactions and conditions like allergic conjunctivitis.
  • Dermatologic Conditions : Utilized for skin disorders such as eczema and psoriasis.
  • Ophthalmic Applications : Commonly prescribed for ocular inflammation, particularly post-surgery.
  • Respiratory Issues : Used in treating asthma and other pulmonary diseases.
  • Rheumatologic Conditions : Helps manage rheumatoid arthritis and other autoimmune diseases.
  • Gastrointestinal Disorders : Indicated for inflammatory bowel diseases like ulcerative colitis.

Ophthalmology

Prednisolone acetate is frequently used in ophthalmology, particularly for treating inflammatory conditions of the eye. A notable study compared the efficacy of prednisolone acetate 1% with dexamethasone 0.1% in managing postoperative inflammation after cataract surgery. The results indicated no significant difference in protecting the blood-aqueous barrier between the two treatments, suggesting that prednisolone acetate is a viable alternative to dexamethasone .

Nasal Polyposis Treatment

A retrospective study assessed the safety of intranasal prednisolone acetate for patients with refractory nasal polyposis. Patients showed no significant changes in serum cortisol or ACTH levels post-treatment, indicating that intranasal administration does not suppress adrenal function and can be safely used for managing aggressive nasal polyposis .

Corneal Epithelial Cell Studies

Research has shown that prednisolone induces apoptosis in corneal epithelial cells (CECs) in a dose-dependent manner. In vitro studies demonstrated that higher concentrations of prednisolone significantly decreased cell viability and proliferation, which could have implications for its use in treating ocular surface diseases .

Data Summary

Application AreaSpecific Use CaseOutcome/Findings
OphthalmologyPostoperative inflammation managementNo significant difference compared to dexamethasone
Nasal PolyposisIntranasal spray for refractory casesSafe with no adrenal suppression observed
Corneal HealthEffects on corneal epithelial cellsInduces apoptosis; reduces cell viability at higher doses

Case Study 1: Ocular Complications

A patient developed a corneal abscess following prolonged use of topical dexamethasone without proper monitoring. This case highlights the risks associated with corticosteroid use in ocular treatments, emphasizing the need for careful management when using glucocorticoids like prednisolone acetate .

Case Study 2: Nasal Polyposis Management

A patient with severe nasal polyposis was treated with intranasal prednisolone acetate, resulting in significant symptom relief without adverse effects on adrenal function. This case supports the use of intranasal corticosteroids as a safe alternative for managing difficult cases of nasal polyposis .

作用機序

Prednisolone acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of leukocyte migration. The compound also reduces capillary permeability and stabilizes lysosomal membranes, contributing to its anti-inflammatory and immunosuppressive properties .

類似化合物との比較

Comparison: Prednisolone acetate is unique due to its esterified form, which enhances its lipophilicity and tissue penetration, particularly in ophthalmic applications. Compared to prednisone, prednisolone acetate has a hydroxyl group at the 11th carbon instead of a ketone, making it more potent and effective in certain conditions .

生物活性

Prednisolone acetate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. It is indicated for various conditions, including allergies, dermatologic diseases, gastrointestinal disorders, and ocular inflammation. This article delves into the biological activity of prednisolone acetate, examining its pharmacological mechanisms, clinical applications, and safety profiles based on diverse research findings.

Pharmacological Properties

Mechanism of Action
Prednisolone acetate exerts its effects primarily through the modulation of gene expression. It binds to glucocorticoid receptors, leading to the transcriptional activation or repression of target genes involved in inflammation and immune responses. This action results in decreased production of pro-inflammatory cytokines and chemokines, ultimately reducing inflammation and immune system activity .

Pharmacokinetics

  • Absorption : Prednisolone acetate is rapidly absorbed following administration. For instance, an oral suspension equivalent to 15 mg of prednisolone shows a maximum concentration (CmaxC_{max}) of 321.1 ng/hr at 1-2 hours post-dose .
  • Distribution : The volume of distribution for prednisolone is approximately 0.22-0.7 L/kg, with 70-90% protein binding in plasma .
  • Metabolism : It undergoes ester hydrolysis to form prednisolone, which then follows the metabolic pathways typical for corticosteroids .

Clinical Applications

Prednisolone acetate is utilized in various medical fields due to its potent anti-inflammatory effects:

  • Ophthalmology : Used to manage conditions such as uveitis and allergic conjunctivitis. A study demonstrated that prednisolone acetate significantly reduced ocular allergic signs compared to placebo .
  • Nasal Polyposis : A retrospective study evaluated the safety of intranasal prednisolone acetate in patients with refractory nasal polyposis. Results indicated no significant suppression of the adrenal axis after treatment, suggesting its safety for long-term use .
  • Postoperative Care : It is frequently used in the postoperative management of cataract surgery to prevent inflammation and promote healing .

Safety Profile

The safety of prednisolone acetate has been investigated across various studies:

  • In the nasal spray study, no significant changes in serum cortisol or ACTH levels were observed, indicating a low risk of systemic side effects when used as directed .
  • Comparative studies on different formulations (e.g., Pred Forte vs. generic) showed that variations in particle size could affect ocular bioavailability and therapeutic efficacy .

Case Studies

Case Study 1: Efficacy in Allergic Conjunctivitis
A clinical trial involving 12 participants assessed the effectiveness of prednisolone acetate in preventing allergic conjunctivitis symptoms after allergen exposure. The treatment group exhibited significantly lower itching and redness scores compared to controls after one week of therapy .

Case Study 2: Safety in Nasal Administration
In a cohort of nine patients with nasal polyposis treated with intranasal prednisolone acetate, pre-and post-treatment hormonal levels were analyzed. The findings supported the drug's safety profile, showing no significant hormonal suppression over the treatment duration .

Data Summary

Parameter Value
CmaxC_{max}321.1 ng/hr
TmaxT_{max}1-2 hours
Volume of Distribution0.22/0.7 L/kg
Protein Binding70-90%
Average Serum Cortisol (Pre-treatment)12.09 μg/dL (95% CI: 6.94-17.24)
Average Serum Cortisol (Post-treatment)11.76 μg/dL (95% CI: 9.51-14.00)

特性

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20+,21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOMUJRLNCICJ-PBSBYMMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858972
Record name 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412909-14-9
Record name 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PrednisoloneAcetate
Reactant of Route 2
Reactant of Route 2
PrednisoloneAcetate
Reactant of Route 3
Reactant of Route 3
PrednisoloneAcetate
Reactant of Route 4
PrednisoloneAcetate
Reactant of Route 5
PrednisoloneAcetate
Reactant of Route 6
PrednisoloneAcetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。